Bibo 3304 trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

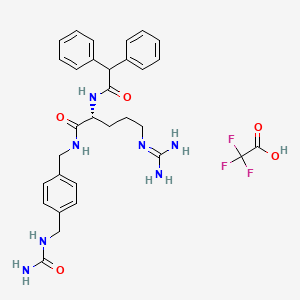

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMCYYWIBYEOST-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36F3N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191868-14-1, 217977-06-5 | |

| Record name | N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIBO-3304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO 3457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO-3304 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bibo 3304 Trifluoroacetate: The Definitive Technical Guide to NPY Y1 Receptor Antagonism

Abstract

Bibo 3304 trifluoroacetate is a high-affinity, non-peptide antagonist highly selective for the Neuropeptide Y (NPY) Y1 receptor .[1][2][3] With subnanomolar affinity (

Molecular Profile & Target Identity

The Primary Target: NPY Y1 Receptor

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. It is abundantly expressed in the central nervous system (hypothalamus, amygdala) and peripheral tissues (vascular smooth muscle, adipose tissue).

This compound functions as a competitive antagonist , binding to the Y1 receptor's orthosteric site and preventing the docking of endogenous ligands (NPY, PYY).

Chemical Characteristics[1][2][3][4][5][6][7][8]

-

Active Entity: Bibo 3304 (an argininamide derivative).[2][4][5]

-

Salt Form: Trifluoroacetate (TFA).[4]

-

Technical Note: The TFA salt form is utilized to enhance solubility and stability in aqueous buffers compared to the free base.

-

-

Stereochemistry: Bibo 3304 is the (R)-enantiomer .

-

Critical Control: The (S)-enantiomer, BIBO 3457 , is biologically inactive and must be used as a negative control to validate specific binding in complex biological systems.

-

Mechanism of Action

Signal Transduction Blockade

The Y1 receptor couples primarily to the

Bibo 3304 Mechanism:

-

Occupancy: Bibo 3304 occupies the transmembrane binding pocket of the Y1 receptor.

-

Steric Hindrance: It physically blocks the entry of the C-terminal

-helix of NPY. -

Pathway Silencing: By preventing

activation, Bibo 3304 maintains adenylyl cyclase activity, preventing the downstream reduction of cAMP and subsequent mobilization of intracellular

Visualization: Y1 Signaling & Antagonism

The following diagram illustrates the canonical Y1 signaling pathway and the specific node of inhibition by Bibo 3304.

Caption: Bibo 3304 competitively blocks Y1R, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.

Quantitative Pharmacology

Selectivity Profile

Bibo 3304 is defined by its extreme selectivity window. It is critical for researchers to understand that at physiological concentrations, it does not interact with Y2, Y4, or Y5 receptors.

Table 1: Binding Affinity Profile (

| Receptor Subtype | Species | Affinity ( | Selectivity Ratio (vs Y1) |

| NPY Y1 | Human | 0.38 ± 0.06 nM | Primary Target |

| NPY Y1 | Rat | 0.72 ± 0.42 nM | Primary Target |

| NPY Y2 | Human | > 10,000 nM | > 2600-fold |

| NPY Y4 | Human/Rat | > 10,000 nM | > 2600-fold |

| NPY Y5 | Human/Rat | > 10,000 nM | > 2600-fold |

Data Source: Synthesized from Wieland et al. (1998) and functional screening panels.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

This protocol validates Bibo 3304 activity in membrane preparations (e.g., SK-N-MC cells or transfected CHO cells).

Reagents:

-

Ligand:

I-Peptide YY or -

Buffer: 25 mM HEPES (pH 7.4), 2.5 mM

, 1 mM

Workflow:

-

Preparation: Harvest cells and prepare membranes by homogenization and centrifugation (48,000 x g for 20 min). Resuspend in assay buffer.

-

Incubation:

-

Mix 200 µL membrane suspension with 25 pM

I-NPY. -

Add Bibo 3304 in increasing concentrations (

M to -

Incubate for 60 minutes at room temperature to reach equilibrium.

-

-

Termination: Filter rapidly through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

-

Quantification: Wash filters 3x with cold buffer. Measure radioactivity via gamma counter.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

using non-linear regression.

Protocol B: In Vivo Microinjection (Feeding Study)

Used to assess the blockade of NPY-induced hyperphagia in rats.

Dose Range: 10–30 µg per animal (intracerebroventricular or PVN injection).

Workflow Visualization:

Caption: Workflow for validating in vivo Y1 antagonism via feeding behavior inhibition.

Critical Validation & Controls

To ensure Scientific Integrity (E-E-A-T) , your experimental design must account for off-target effects.

-

The Distomer Control: Always run a parallel arm with BIBO 3457 ((S)-enantiomer).

-

Logic: If BIBO 3457 produces an effect similar to Bibo 3304, the observed phenotype is likely due to non-specific toxicity or off-target binding, not Y1 antagonism.

-

-

Solvent Effects: Bibo 3304 is soluble in DMSO (up to 100 mM) and Ethanol.[3] Ensure the final vehicle concentration in cell assays is <0.1% to prevent solvent-induced cytotoxicity.

-

Receptor Density: In overexpression systems (e.g., transfected HEK293),

values may shift rightward due to receptor reserve. Always compare against a standard curve of unlabeled NPY.

References

-

Wieland, H. A., et al. (1998).[2][3][6] "Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents." British Journal of Pharmacology.[2][3][6]

-

Rudolf, K., et al. (1994).[2] "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226."[2] European Journal of Pharmacology.

-

Bio-Techne / Tocris. "this compound Product Datasheet." Tocris Bioscience.

-

Cayman Chemical. "BIBO-3304 (trifluoroacetate salt) Product Information." Cayman Chemical.

Sources

- 1. apexbt.com [apexbt.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Technical Guide: Bibo 3304 Trifluoroacetate in NPY Y1-Mediated Feeding Studies

[1]

Executive Summary

Bibo 3304 trifluoroacetate is the gold-standard non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor. Unlike early-generation peptide antagonists, Bibo 3304 offers sub-nanomolar affinity (

This guide details the deployment of Bibo 3304 in feeding behavior assays. It addresses the specific physicochemical challenges of the trifluoroacetate (TFA) salt form, outlines stereotaxic delivery protocols for the Paraventricular Nucleus (PVN), and establishes validation criteria using the inactive enantiomer, BIBO 3457.

Pharmacological Profile & Mechanism[2][3]

Selectivity and Affinity

The utility of Bibo 3304 lies in its precision. NPY regulates energy homeostasis through multiple receptors (Y1, Y2, Y4, Y5). To isolate the orexigenic (appetite-stimulating) effect mediated specifically by Y1, high selectivity is non-negotiable.

| Parameter | Value | Context |

| Chemical Name | This compound | Salt form enhances stability |

| Target | NPY Y1 Receptor | G-protein coupled (Gi/o) |

| Affinity ( | 0.38 nM (Human) / 0.72 nM (Rat) | Sub-nanomolar potency |

| Selectivity | > 2600-fold vs. Y2, Y4, Y5 | Critical for isolating Y1 mechanisms |

| Bioavailability | Low BBB permeability | Requires ICV or local injection for CNS studies |

| Control Compound | BIBO 3457 | Inactive (S)-enantiomer |

Mechanism of Action (Signaling Pathway)

The Y1 receptor is a

Figure 1: Bibo 3304 competitively blocks the Y1 receptor, preventing the Gi/o-mediated signaling cascade that drives NPY-induced feeding.[1][2][3][4]

Experimental Protocols

Formulation Strategy (Critical Step)

Bibo 3304 is supplied as a trifluoroacetate (TFA) salt . This improves stability but renders aqueous solutions highly acidic. Direct injection of unbuffered TFA salts into the brain causes non-specific tissue damage and "false positive" anorexia due to pain/malaise.

Protocol:

-

Stock Solution: Dissolve Bibo 3304 in 100% DMSO to a concentration of 10 mM. Store aliquots at -20°C.

-

Vehicle Preparation: Use Artificial Cerebrospinal Fluid (aCSF).

-

aCSF Composition: 124 mM NaCl, 3 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM Glucose.

-

-

Working Solution (Day of Experiment):

-

Dilute the DMSO stock into aCSF.

-

Target Concentration: 0.1 - 10 µg per injection volume (typically 0.5 - 1.0 µL).

-

pH Adjustment: Check pH. If < 7.2, adjust carefully with dilute NaOH.

-

Final DMSO content: Must be < 5% to avoid vehicle toxicity.

-

Stereotaxic Administration (ICV)

Systemic administration is inefficient for behavioral studies due to poor Blood-Brain Barrier (BBB) penetration. Intracerebroventricular (ICV) or intra-PVN injection is required.

Target: Paraventricular Nucleus (PVN) of the Hypothalamus. Coordinates (Rat - Male Wistar/SD 250g):

-

AP: -1.8 mm (from Bregma)

-

ML: ±0.4 mm

-

DV: -7.8 mm (from Dura)

The Fasting-Refeeding Bioassay

This assay measures the ability of Bibo 3304 to block "rebound feeding" after food deprivation.

Figure 2: Experimental timeline for evaluating Bibo 3304 efficacy in fasting-induced hyperphagia.

Step-by-Step:

-

Fasting: Remove food 24 hours prior to testing (water ad libitum).

-

Injection: Inject Bibo 3304 (e.g., 30 µg) or Vehicle (aCSF) into the PVN 15–30 minutes before "lights off" (or before re-introducing food).

-

Refeeding: Return pre-weighed food pellets.

-

Measurement: Weigh remaining food at 30 min, 1 hr, 2 hr, and 4 hr . The Y1 effect is most potent in the first 2 hours.

Data Interpretation & Validation (E-E-A-T)

Self-Validating Controls

To ensure the observed reduction in feeding is due to Y1 antagonism and not toxicity or malaise, you must employ the following controls:

-

The Distomer Check:

-

Conditioned Taste Aversion (CTA):

-

Pair the drug injection with a novel saccharin solution.

-

If animals subsequently avoid saccharin, the drug causes malaise/nausea.

-

Bibo 3304 Profile: Should not induce CTA at therapeutic doses (up to 30 µg ICV).

-

Expected Results

-

Vehicle: High food intake (rebound hyperphagia).

-

Bibo 3304: Significant, dose-dependent reduction in food intake (typically 40-60% reduction vs. vehicle in the first hour).

-

BIBO 3457: High food intake (similar to vehicle).

References

-

Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1][2][6] British Journal of Pharmacology, 125(3), 549–555.[2] [Link]

-

Kask, A., et al. (2002). Neuropeptide Y Y1 receptor antagonism increases anxiety-like behavior in the elevated plus-maze. Pharmacology Biochemistry and Behavior, 71(3), 401-408. [Link]

-

Loh, K., et al. (2017). Inhibition of Y1 receptor signaling improves islet transplant outcome.[2] Nature Communications, 8, 490.[2] [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

Technical Guide: Bibo 3304 Trifluoroacetate in NPY Y1 Signaling

[1]

Executive Summary

Bibo 3304 trifluoroacetate is a high-affinity, non-peptide antagonist highly selective for the Neuropeptide Y (NPY) Y1 receptor.[1] Unlike peptide-based antagonists, Bibo 3304 offers superior bioavailability and metabolic stability, making it a critical tool for dissecting the physiological roles of NPY in vasoconstriction, anxiety, and orexigenic (feeding) pathways. This guide details the mechanistic basis of Bibo 3304 activity, its pharmacological profile, and validated protocols for its application in in vitro and in vivo research.

Pharmacological Profile & Chemical Properties[2][4][5]

Bibo 3304 functions as a competitive antagonist at the Y1 receptor interface.[1][2] Its high selectivity allows researchers to isolate Y1-mediated effects from those driven by Y2, Y4, or Y5 receptors, which often coexist in neural and vascular tissues.

Binding Affinity and Selectivity

The compound exhibits sub-nanomolar affinity for the Y1 receptor, with a selectivity ratio exceeding 2500-fold against other NPY receptor subtypes.[1]

Table 1: Binding Affinity Profile of Bibo 3304

| Receptor Subtype | Species | IC50 (nM) | Selectivity Ratio (vs Y1) |

| NPY Y1 | Human | 0.38 ± 0.06 | - |

| NPY Y1 | Rat | 0.72 ± 0.42 | - |

| NPY Y2 | Human | > 2500 | > 6500x |

| NPY Y4 | Human/Rat | > 2500 | > 6500x |

| NPY Y5 | Human/Rat | > 2500 | > 6500x |

Data compiled from Wieland et al. (1998) and subsequent validation studies.

Chemical Handling

-

Formulation: Supplied as a trifluoroacetate (TFA) salt.[3] The TFA counterion improves stability but can be cytotoxic at high concentrations in unbuffered systems.

-

Solubility:

-

DMSO: Soluble up to ~75 mg/mL.[1] Recommended for stock solutions (e.g., 10 mM).

-

Ethanol: Soluble up to ~15 mg/mL.

-

Aqueous Buffers: Sparingly soluble directly in water. Dilute from DMSO stock into physiological buffers (PBS, HBSS) ensuring final DMSO concentration is <0.1% to avoid solvent artifacts.

-

Mechanistic Action: Y1 Receptor Blockade

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the G_i/o family. Under basal conditions, NPY binding triggers a conformational change that activates G_i proteins, leading to:

-

Inhibition of Adenylyl Cyclase (AC): Reducing intracellular cAMP.

-

Calcium Mobilization: G_beta/gamma subunits modulate ion channels (e.g., inhibiting CaV2.2) or activate Phospholipase C (PLC) in specific cell types, leading to IP3-mediated Ca2+ release.

Bibo 3304 sterically hinders NPY binding, preventing G-protein activation and maintaining basal cAMP/Calcium levels.

Visualization: Y1 Signaling & Bibo 3304 Antagonism[1]

Figure 1: Mechanism of Action. Bibo 3304 competes with NPY for the Y1 receptor, preventing Gi/o-mediated downstream signaling events.

Experimental Application Guide

Protocol A: In Vitro Calcium Mobilization Assay

This protocol quantifies Bibo 3304 potency by measuring its ability to inhibit NPY-induced calcium flux in Y1-expressing cells (e.g., SK-N-MC neuroblastoma cells or transfected CHO cells).

Prerequisites:

-

Fluorescent Calcium Indicator (e.g., Fluo-4 AM).[4]

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Probenecid (2.5 mM) to prevent dye leakage.

Step-by-Step Workflow:

-

Cell Preparation:

-

Seed cells in 96-well black-wall plates (density: 50,000 cells/well).

-

Incubate overnight at 37°C/5% CO2 to reach 90% confluency.

-

-

Dye Loading:

-

Remove culture media.

-

Add 100 µL/well of Dye Loading Solution (Fluo-4 AM + Probenecid in Assay Buffer).

-

Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to minimize thermal gradients during reading.

-

-

Antagonist Pre-incubation (Critical Step):

-

Prepare Bibo 3304 serial dilutions (0.1 nM to 1 µM) in Assay Buffer.

-

Add Bibo 3304 to cells before the agonist.

-

Incubation Time: 20–30 minutes at RT. This allows the antagonist to reach equilibrium occupancy at the receptor.

-

-

Agonist Challenge:

-

Prepare NPY agonist solution at EC80 concentration (typically 10–30 nM).

-

Inject NPY into wells while simultaneously recording fluorescence (Ex/Em: 494/516 nm) using a FLIPR or similar plate reader.

-

-

Data Analysis:

-

Calculate IC50 based on the reduction of the Peak Fluorescence Response (RFU).

-

Protocol B: In Vivo Vascular Constriction

Bibo 3304 is used to confirm Y1-mediated vasoconstriction in small arterioles.

-

Preparation: Anesthetize subject (e.g., rat/mouse). Isolate the target vascular bed (e.g., mesenteric arteries or hindlimb).

-

Administration:

-

Systemic: Not recommended due to rapid clearance.

-

Local/Intra-arterial: Infuse Bibo 3304 (e.g., 30–100 µg/kg/min) proximally to the target site.

-

-

Challenge: Administer NPY bolus.

-

Readout: Measure reduction in vascular conductance or increase in perfusion pressure. Bibo 3304 should abolish the NPY response, confirming Y1 specificity.

Visualization: Experimental Workflow

Figure 2: Calcium Mobilization Assay Workflow emphasizing the critical pre-incubation step with Bibo 3304.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Blockade | Insufficient pre-incubation time. | Extend Bibo 3304 incubation to 30 mins to ensure equilibrium binding. |

| High Background Signal | Dye leakage or spontaneous Ca2+ release. | Ensure Probenecid is fresh; maintain temperature stability during read. |

| Precipitation | High concentration in aqueous buffer. | Do not exceed 100 µM in aqueous buffer. Predilute in DMSO.[3] |

| Cytotoxicity | TFA salt accumulation. | For sensitive primary cells, consider buffering the stock or using lower effective concentrations (<1 µM). |

References

-

Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1][5] British Journal of Pharmacology, 125(3), 549–555.[1] Link

-

Sajdyk, T. J., et al. (1999). Amygdalar neuropeptide Y Y1 receptors mediate the anxiolytic-like actions of neuropeptide Y in the social interaction test.[1] European Journal of Pharmacology, 368(2-3), 143-147.[1] Link

-

Edvinsson, L., et al. (2025). Neuropeptide Y: Direct vasoconstrictor and facilitatory effects on P2X1 receptor-dependent vasoconstriction.[6] ResearchGate. Link

-

Creative Bioarray. Calcium Mobilization Assay Protocols. Link

-

Tocris Bioscience. this compound Product Information. Link

Sources

- 1. apexbt.com [apexbt.com]

- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound salt ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. agilent.com [agilent.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. researchgate.net [researchgate.net]

Bibo 3304 Trifluoroacetate: The Definitive Technical Guide for In Vitro Applications

Executive Summary

Bibo 3304 trifluoroacetate is a high-affinity, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] Unlike broad-spectrum NPY antagonists, Bibo 3304 displays sub-nanomolar affinity (

Part 1: The Mechanistic Core

Mechanism of Action

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the

- pathway: Inhibits adenylyl cyclase (AC), reducing intracellular cAMP.

-

pathway: Modulates ion channels (Ca

Bibo 3304 functions as a competitive antagonist. It occupies the orthosteric binding pocket of the Y1 receptor, preventing NPY-induced conformational changes and subsequent G-protein activation.

Signaling Pathway Visualization

The following diagram illustrates the Y1 signaling cascade and the specific blockade point of Bibo 3304.

Figure 1: Bibo 3304 competitively inhibits Y1 receptor activation, preventing Gi/o-mediated cAMP suppression and calcium modulation.[2][3][4]

Part 2: Physicochemical Handling & The "TFA Effect"

The "trifluoroacetate" in Bibo 3304 is not inert. It is a counter-ion used to stabilize the basic amine groups of the molecule. In cell-based assays, neglecting the counter-ion can lead to experimental artifacts.

Solubility & Reconstitution

Bibo 3304 is insoluble in water in its free base form. The TFA salt improves solubility in organic solvents but requires careful handling for aqueous dilution.

| Solvent | Solubility Limit | Storage Stability | Notes |

| DMSO | ~100 mM | 6 months at -20°C | Preferred. Freeze/thaw cycles degrade potency. Aliquot immediately. |

| Ethanol | ~20 mM | < 1 month | Evaporation risk alters concentration. |

| Water | Insoluble | N/A | Do not attempt direct aqueous reconstitution. |

The Cytotoxicity of TFA

In high-concentration assays (>10 µM), the TFA counter-ion can acidify unbuffered culture media or exert direct cytotoxicity on sensitive primary cells (e.g., neurons).

-

Mitigation: Ensure your assay buffer (e.g., HBSS or KRB) contains adequate buffering capacity (HEPES 10-20 mM) to neutralize the acidic shift from the TFA salt.

Part 3: Experimental Design & Dose Selection

To establish a self-validating system, you must select concentrations based on binding affinity (

Binding Affinity Data

| Receptor Subtype | Species | Selectivity Ratio | |

| NPY Y1 | Human | 0.38 nM | 1x |

| NPY Y1 | Rat | 0.72 nM | 1x |

| NPY Y2 | Human | > 1000 nM | > 2600x |

| NPY Y4 | Human | > 1000 nM | > 2600x |

| NPY Y5 | Human | > 1000 nM | > 2600x |

Source: Wieland et al., 1998 [1][2][3][5][6]

Recommended Concentration Ranges

-

Full Blockade: Use 100 nM (approx.

). This ensures >99% receptor occupancy while remaining well below the off-target threshold (1 µM). -

Dose-Response: Titrate from 0.01 nM to 1 µM to generate a full inhibition curve.

-

Specificity Control: If you observe effects > 10 µM, they are likely non-specific (off-target) or due to TFA toxicity.

Part 4: Validated Protocol – Calcium Mobilization Assay (Antagonist Mode)

While Y1 is

Workflow Visualization

Figure 2: Antagonist assay workflow. The pre-incubation step (3) is mandatory for equilibrium binding.

Step-by-Step Methodology

Materials:

-

Cells: CHO-K1-hY1 or SK-N-MC (endogenous Y1).

-

Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux), NPY (Agonist), Bibo 3304 (Antagonist).

-

Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Procedure:

-

Cell Preparation: Plate cells (e.g., 50,000/well in 96-well black-wall plates) 24 hours prior.

-

Dye Loading:

-

Remove media.

-

Add 100 µL dye loading buffer (Fluo-4 AM 4 µM + 2.5 mM Probenecid in Assay Buffer).

-

Incubate 45 mins at 37°C.

-

-

Antagonist Pre-treatment (The Critical Variable):

-

Prepare Bibo 3304 at 3X the desired final concentration in Assay Buffer.

-

Add 50 µL of Bibo 3304 solution to the cells.

-

Incubate for 20 minutes at Room Temperature.

-

Why? Antagonists need time to reach equilibrium occupancy of the receptor before the agonist is introduced. Skipping this results in shifted

values.

-

-

Baseline Measurement: Place plate in FLIPR/FlexStation. Record baseline fluorescence for 10 seconds.

-

Agonist Challenge:

-

Inject NPY (at

concentration) via the instrument's fluidics. -

Record fluorescence for 90–120 seconds.

-

-

Analysis: Calculate

(Max - Min). Plot inhibition curves.

Part 5: Troubleshooting & Specificity

Lack of Inhibition

-

Cause: Insufficient pre-incubation time.

-

Solution: Extend Bibo 3304 incubation to 30-45 minutes.

-

Cause: Agonist concentration too high.

-

Solution: If you use a saturating dose of NPY (e.g., 1 µM), a competitive antagonist like Bibo 3304 will appear less potent (Schild shift). Always challenge with the

of the agonist.

"Bell-Shaped" or Toxic Response

-

Cause: DMSO or TFA toxicity.

-

Solution: Ensure final DMSO concentration is < 0.5%. If using >10 µM Bibo 3304, verify pH of the well has not dropped.

Off-Target Effects

Bibo 3304 is highly selective, but at high micromolar concentrations, it may interact with Y4 or Y5.

-

Control: Use the inactive enantiomer BIBO 3457 as a negative control.[1][2] If BIBO 3457 causes an effect, the response is non-specific [1].

References

-

Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1][2][3][5][6] British Journal of Pharmacology, 125(3), 549–555.[1][2][3][6] [Link]

-

PubChem. Compound Summary for CID 9811663 (Bibo 3304). [Link]

-

Molecular Devices. FLIPR Calcium Assay Kits - Technical Guide. [Link]

Sources

- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Selectivity Profile and Application of Bibo 3304 Trifluoroacetate

Executive Summary

Bibo 3304 trifluoroacetate represents a critical class of chemical probes in neuropeptide research: a high-affinity, non-peptide antagonist selective for the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4][5] Unlike earlier generation antagonists, Bibo 3304 combines sub-nanomolar affinity with a selectivity ratio exceeding 2500-fold against structurally related receptor subtypes (Y2, Y4, Y5).

This guide dissects the molecular pharmacology of Bibo 3304, providing researchers with the mechanistic grounding and validated protocols necessary to utilize this compound effectively in metabolic, cardiovascular, and anxiety-related studies.

Molecular Identity & Pharmacodynamics

Chemical Architecture

Bibo 3304 is an argininamide derivative.[1][3][6] It is classified as a peptidomimetic , meaning it mimics the bioactive conformation of the endogenous peptide ligand (NPY) without carrying the metabolic instability inherent to full peptides.

-

Salt Form Utility: The compound is supplied as a trifluoroacetate (TFA) salt .[4] This is a deliberate chemical choice to enhance solubility in organic solvents (like DMSO) and improve stability during storage. When reconstituting, researchers must account for the acidic nature of the TFA counterion, particularly in pH-sensitive cell-based assays.

-

Stereochemistry: Bibo 3304 is the (R)-enantiomer. Its stereochemical opposite, Bibo 3457 (the (S)-enantiomer), is biologically inactive.[1][3][6]

-

Expert Insight: Always utilize Bibo 3457 as a negative control in in vivo experiments. If an effect is observed with Bibo 3457, the response is likely off-target toxicity rather than specific Y1 antagonism.

-

The Selectivity Profile

The utility of Bibo 3304 lies in its ability to isolate Y1 receptor function without cross-reacting with the Y2, Y4, or Y5 subtypes, which often co-exist in tissues like the hypothalamus and vascular smooth muscle.

Quantitative Binding Data ( / )

The following data summarizes the competitive binding profile of Bibo 3304 against radiolabeled NPY/PYY ligands.

| Receptor Subtype | Species | Affinity ( | Selectivity Ratio (vs Y1) |

| NPY Y1 | Human | 0.38 ± 0.06 nM | 1x (Target) |

| NPY Y1 | Rat | 0.72 ± 0.42 nM | ~1.9x |

| NPY Y2 | Human | > 2600 nM | > 6800-fold |

| NPY Y4 | Human/Rat | > 2600 nM | > 6800-fold |

| NPY Y5 | Human/Rat | > 2600 nM | > 6800-fold |

Data Source: Derived from Wieland et al. (1998) and validated by Tocris/R&D Systems technical data.

Comparative Analysis: Bibo 3304 exhibits approximately 10-fold higher affinity than its predecessor, BIBP 3226.[7] This increased potency allows for lower dosing, reducing the risk of non-specific binding events.

Mechanistic Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the

Pathway Visualization

The diagram below illustrates the signal transduction pathway and the specific blockade point of Bibo 3304.

Figure 1: Bibo 3304 competitively blocks the NPY-Y1 interaction, preventing Gi/o-mediated cAMP inhibition and Calcium mobilization.

Validated Experimental Workflows

To ensure data integrity, experimental designs must account for the competitive nature of Bibo 3304. Below is a standard workflow for a Functional Calcium Mobilization Assay (e.g., FLIPR), which is preferred over radioligand binding for high-throughput screening of antagonist potency.

Protocol: Intracellular Calcium Flux Assay ( )

Principle: Y1 activation triggers

Step-by-Step Methodology:

-

Cell Preparation:

-

Use CHO-K1 or HEK293 cells stably transfected with human NPY Y1 cDNA.

-

Seed at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

-

-

Dye Loading:

-

Remove media. Add Calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer + 2.5 mM Probenecid (to prevent dye efflux).

-

Incubate for 60 minutes at 37°C.

-

-

Antagonist Pre-incubation (Critical Step):

-

Add Bibo 3304 (dissolved in DMSO, diluted in buffer) 15–30 minutes prior to agonist addition.

-

Concentration Range: 0.1 nM to 10 µM.

-

-

Agonist Challenge:

-

Inject NPY (EC80 concentration, typically ~10-30 nM) into the wells.

-

-

Data Acquisition:

-

Measure fluorescence intensity immediately upon injection for 60–120 seconds.

-

Calculate

based on the reduction of the Peak Fluorescence Response.

-

Workflow Diagram

Figure 2: Sequential workflow for validating Bibo 3304 antagonism via calcium mobilization.

In Vivo Applications & Technical Considerations

Feeding Behavior Studies

Bibo 3304 is widely used to study the orexigenic (appetite-stimulating) effects of NPY.

-

Route of Administration: Because it is a peptidomimetic with limited blood-brain barrier (BBB) permeability, it is most effective when administered via intracerebroventricular (ICV) or paraventricular nucleus (PVN) injection.

-

Dosing: Effective doses typically range from 15–60 µg per animal (rat) for PVN injections.

-

Observation: It significantly inhibits food intake induced by fasting or exogenous NPY injection.[1][3][6]

Solubility and Storage

-

Solubility: Soluble in DMSO (up to 100 mM) and Ethanol (up to 20 mM).[5]

-

Aqueous Solutions: Can be dissolved in water, but stability is lower. It is recommended to store stock solutions in DMSO at -20°C and dilute into aqueous buffers immediately before use.

-

pH Warning: As a trifluoroacetate salt, high concentrations in unbuffered water will be acidic. Ensure the final assay buffer is well-buffered (e.g., HEPES or PBS) to maintain physiological pH (7.4).

References

-

Wieland, H. A., et al. (1998).[8] Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1][3][4][6][8] British Journal of Pharmacology, 125(3), 549–555.[8]

-

R&D Systems / Tocris. (n.d.). This compound Product Information. Tocris Bioscience.

-

Selleck Chemicals. (n.d.). This compound Chemical Data. SelleckChem.

-

Cayman Chemical. (n.d.). BIBO-3304 (trifluoroacetate salt) Product Insert.[3][4][6][9] Cayman Chemical.

Sources

- 1. Pardon Our Interruption [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

Technical Guide: Bibo 3304 Trifluoroacetate in Metabolic Disease Research

[1]

Executive Summary

Bibo 3304 trifluoroacetate (CAS: 191868-14-1) is a high-affinity, non-peptide antagonist selective for the Neuropeptide Y (NPY) Y1 receptor.[1] Unlike earlier peptide-based antagonists, Bibo 3304 offers superior bioavailability and stability, making it a critical tool for dissecting the NPY-Y1 axis in metabolic syndrome.

This guide details the mechanistic rationale, preparation protocols, and experimental frameworks for utilizing Bibo 3304 to investigate obesity, type 2 diabetes (T2D), and beta-cell dysfunction.

Part 1: Pharmacological Profile & Mechanism[1]

Chemical Identity and Selectivity

Bibo 3304 is an argininamide derivative.[2][3] In research settings, it is supplied as a trifluoroacetate (TFA) salt , which significantly influences its solubility and handling requirements compared to free base forms.[1]

-

Selectivity: >2,600-fold selectivity for Y1 over Y2, Y4, and Y5 receptors.[4][5]

-

Affinity (Ki/IC50): Sub-nanomolar affinity.

Mechanism of Action: The Y1 Blockade

NPY is a potent orexigenic peptide. Upon binding to the Y1 receptor (a G

Bibo 3304 Action: It competitively antagonizes the Y1 receptor, preventing the NPY-induced conformational change. This blockade restores cAMP levels and Calcium influx, which is particularly critical in pancreatic

Figure 1: Mechanism of Action. Bibo 3304 prevents the Gi-mediated inhibition of Adenylyl Cyclase, normalizing cAMP levels.

Part 2: The Metabolic Nexus (Rationale)[1]

Research utilizing Bibo 3304 typically targets three distinct metabolic pathways:

Central Control of Feeding (Obesity)

NPY injected into the Paraventricular Nucleus (PVN) of the hypothalamus induces hyperphagia.[1]

-

Application: Bibo 3304 is used to validate Y1-mediated feeding.[1][2][3][9]

-

Key Finding: Intracerebroventricular (ICV) or PVN injection of Bibo 3304 (30–60 µg) significantly inhibits food intake induced by fasting or exogenous NPY.[1]

Beta-Cell Protection (Type 2 Diabetes)

Recent studies identify a "peripheral brake" mechanism.[1] In T2D, islets upregulate Y1 receptors.[10][11] NPY binding to these receptors suppresses insulin secretion.[1]

-

Application: Bibo 3304 treatment in db/db mice or HFD/STZ models.[1][10][11][12]

-

Key Finding: Blocking Y1 with Bibo 3304 protects

-cells from dedifferentiation and enhances Glucose-Stimulated Insulin Secretion (GSIS).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Cardiovascular Complications

NPY is a potent vasoconstrictor.[1]

Part 3: Experimental Framework

Preparation and Solubility (Critical Step)

Bibo 3304 is a trifluoroacetate salt .[1] It is insoluble in water directly.[1][8] Attempting to dissolve it in aqueous buffers first will result in precipitation and experimental failure.

Solubility Table

| Solvent | Max Concentration | Notes |

|---|---|---|

| DMSO | ~100 mM (75 mg/mL) | Preferred. Use anhydrous DMSO.[1] |

| Ethanol | ~20 mM (15 mg/mL) | Alternative, but lower solubility.[1] |

| Water/PBS | Insoluble | Only use for final dilution (<1% DMSO).[1] |

Protocol: Stock Solution Preparation

-

Weigh Bibo 3304 TFA powder.[1]

-

Dissolve in 100% anhydrous DMSO to create a 10 mM or 100 mM Master Stock .

-

Aliquot into light-protective vials (brown glass or foil-wrapped) to prevent photodegradation.

-

Store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Protocol: Islet Insulin Secretion (GSIS)

Objective: Determine if Bibo 3304 restores insulin secretion in T2D islets.[1]

-

Islet Isolation: Isolate islets from db/db mice or human donors using collagenase digestion.[1]

-

Recovery: Culture islets in RPMI-1640 (11 mM glucose) overnight.

-

Pre-Incubation: Transfer 10 islets/well to KRB buffer (2.8 mM glucose) for 1 hour.

-

Treatment:

-

Stimulation: Challenge with High Glucose (16.7 mM) for 1 hour.

-

Analysis: Collect supernatant and quantify insulin via ELISA.

In Vivo Protocol: Central Administration (ICV)

Objective: Assess anorexigenic effects in fasted rats.[1][9]

-

Cannulation: Stereotaxically implant a 26-gauge guide cannula into the lateral ventricle or PVN.[1] Allow 7 days recovery.

-

Fasting: Fast animals for 24 hours prior to testing.

-

Preparation: Dilute DMSO stock into artificial cerebrospinal fluid (aCSF).[1] Ensure final DMSO concentration is <5% to avoid vehicle toxicity.[1]

-

Dosing:

-

Administer 30 µg of Bibo 3304 (in 5 µL volume) via the cannula.

-

Wait 15 minutes.

-

Administer NPY (1 µg) or saline vehicle.[1]

-

-

Measurement: Measure food intake at 1, 2, 4, and 24 hours.

Part 4: Visualization of Workflow

Figure 2: Preparation and Application Workflow. Note the critical pH check due to the TFA salt form.

References

-

Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[3][5] British Journal of Pharmacology.[1][2][3][5][12]

-

[1]

-

-

Yan, C., et al. (2021). Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity.[1][12] Nature Communications.[1][12] (Contextualizes the metabolic protection in T2D/Obesity models).

-

[1]

-

-

Bio-Techne / Tocris.

-

[1]

-

-

Cayman Chemical.

-

[1]

-

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (2412) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. rndsystems.com [rndsystems.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cardiovascular Effects of Bibo 3304 Trifluoroacetate in Animal Models

This guide provides a comprehensive technical overview of the cardiovascular effects of Bibo 3304 trifluoroacetate, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research. This document delves into the mechanistic underpinnings of Bibo 3304's action, detailed experimental protocols for its in vivo evaluation, and a synthesis of its observed effects on key cardiovascular parameters in various animal models.

Introduction: The Role of the NPY Y1 Receptor in Cardiovascular Regulation and the Rationale for Bibo 3304

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed throughout the central and peripheral nervous systems and plays a significant role in a myriad of physiological processes, including the regulation of blood pressure and cardiovascular homeostasis.[1] NPY exerts its effects through a family of G-protein coupled receptors, of which the Y1 receptor subtype is of particular interest in the cardiovascular system. The NPY system, particularly the Y1 receptor, is implicated in vasoconstriction, the modulation of sympathetic nervous system activity, and the pathophysiology of conditions such as hypertension and heart failure.[2][3]

This compound has emerged as a critical pharmacological tool for elucidating the precise role of the NPY Y1 receptor. It is a nonpeptide, (R)-argininamide derivative that exhibits high affinity and selectivity for the Y1 receptor, with subnanomolar affinity for both human and rat Y1 receptors.[4][5] Its utility is further enhanced by its significantly lower affinity for other NPY receptor subtypes (Y2, Y4, and Y5), ensuring that its observed effects can be confidently attributed to the blockade of the Y1 receptor.[4] This high selectivity makes Bibo 3304 an invaluable tool for dissecting the intricate involvement of the NPY-Y1 receptor axis in cardiovascular control.

Mechanistic Framework: The NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a classic G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by NPY, the Y1 receptor initiates a signaling cascade that culminates in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has several downstream consequences, including the modulation of protein kinase A (PKA) activity and the alteration of ion channel function.

Furthermore, Y1 receptor activation can also lead to the mobilization of intracellular calcium (Ca2+) stores through the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular Ca2+ contributes to the vasoconstrictive effects of NPY in vascular smooth muscle cells. Bibo 3304, as a competitive antagonist, binds to the Y1 receptor and prevents NPY from initiating these signaling events, thereby blocking its physiological effects.

In Vivo Assessment of Bibo 3304 on Cardiovascular Parameters: Experimental Protocols

The following protocols provide a framework for the in vivo evaluation of Bibo 3304's effects on cardiovascular parameters in rodent models. These protocols are designed to be self-validating by incorporating appropriate controls and established methodologies.

Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant model for studying hypertension.[2][6][7][8] These rats develop hypertension between 7 and 15 weeks of age, with systolic blood pressure plateauing around 200 mmHg.[6] Normotensive Wistar-Kyoto (WKY) rats are the appropriate control strain for SHR. For studies investigating cardiovascular responses in a normotensive state, Sprague-Dawley or Wistar rats are commonly used.

Measurement of Cardiovascular Parameters in Conscious, Freely Moving Rats using Radiotelemetry

Radiotelemetry is the gold standard for measuring cardiovascular parameters in conscious, unrestrained animals, as it minimizes stress-induced artifacts.[9]

Experimental Workflow:

Step-by-Step Protocol:

-

Telemetry Transmitter Implantation:

-

Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).

-

Surgically implant a pressure-sensing catheter of the telemetry transmitter into the abdominal aorta, caudal to the renal arteries.

-

Place the body of the transmitter in the abdominal cavity and suture it to the abdominal wall.[9]

-

Close the incision in layers.

-

Administer appropriate post-operative analgesia and allow the animal to recover for at least one week.

-

-

Drug Preparation and Administration:

-

Vehicle: this compound is typically dissolved in a vehicle such as sterile saline or a solution of 5% DMSO and 95% saline. The final concentration should be prepared to allow for an appropriate injection volume (e.g., 1 ml/kg for intravenous administration).

-

Administration: For acute studies, Bibo 3304 can be administered as an intravenous (i.v.) bolus injection via a previously implanted catheter in the jugular or femoral vein. For studies requiring sustained antagonism, continuous i.v. infusion using a syringe pump is recommended.

-

-

Data Acquisition and Analysis:

-

Record baseline blood pressure (systolic, diastolic, and mean arterial pressure), heart rate, and activity for at least 24 hours before drug administration to establish a stable baseline.

-

Administer Bibo 3304 or vehicle and continue to record cardiovascular parameters continuously.

-

Analyze the data by comparing the post-dose values to the pre-dose baseline and to the vehicle-treated control group. Data can be averaged over specific time intervals (e.g., 15, 30, 60 minutes) to assess the onset and duration of the effect.

-

Effects of Bibo 3304 on Cardiovascular Parameters: A Synthesis of Preclinical Data

While comprehensive dose-response data for Bibo 3304's effects on cardiovascular parameters in conscious, normotensive, or hypertensive rats via systemic administration is not extensively detailed in the public domain, valuable insights can be drawn from related studies.

Effects on Blood Pressure and Heart Rate

Studies utilizing NPY Y1 receptor antagonists have consistently demonstrated a role for this receptor in the regulation of blood pressure, particularly under conditions of sympathetic activation.

| Animal Model | Antagonist | Administration Route | Dose | Key Findings on Blood Pressure | Key Findings on Heart Rate | Reference |

| Anesthetized Cats | Bibo 3304 | Intravenous | 100 µg/kg | Attenuated the pressor response to bilateral carotid occlusion. | Not reported. | [5] |

| Conscious SHR | BIBP 3226 (Y1 Antagonist) | Intravenous Infusion | 6 mg/kg/h | No significant effect on resting mean blood pressure. | Reduced stress-induced tachycardia. | [10] |

| Awake Rats | Bibo 3304 | Intrathecal | 3 µg | Partially reversed NPY-induced pressor response to formalin injection. | Partially reversed NPY-induced tachycardia in response to formalin injection. | [11] |

| Patients with Angina | AR-H040922 (Y1 Antagonist) | Intravenous Infusion | 13.3 µg/kg/min | Attenuated exercise-induced increase in systolic blood pressure. | No effect on heart rate. | [12] |

These findings collectively suggest that while Y1 receptor antagonism may have a modest effect on basal blood pressure, it plays a more significant role in blunting pressor and tachycardic responses to sympathetic stimuli such as stress and exercise.

Effects on Myocardial Injury and Microvascular Function

In a rat model of ST-elevation myocardial infarction (STEMI), high levels of NPY in the coronary sinus were associated with microvascular dysfunction and larger infarct size. The vasoconstrictive effects of NPY on the coronary microvasculature were blocked by Bibo 3304 (1 µM) in ex vivo preparations.[13] This suggests a protective role for Bibo 3304 in the setting of myocardial ischemia by preserving microvascular perfusion.

Pharmacokinetics and Bioavailability

Conclusion and Future Directions

This compound is a powerful and selective tool for investigating the role of the NPY Y1 receptor in cardiovascular physiology and pathophysiology. The available evidence strongly indicates that Y1 receptor antagonism can modulate blood pressure and heart rate, particularly in response to sympathetic activation, and may offer protective effects in the context of myocardial ischemia.

To further advance our understanding, future research should focus on:

-

Comprehensive Dose-Response Studies: Establishing detailed dose-response curves for Bibo 3304 on a range of cardiovascular parameters in conscious, instrumented normotensive and hypertensive animal models.

-

Pharmacokinetic Profiling: Characterizing the pharmacokinetic profile of Bibo 3304 in commonly used laboratory animal species to inform the design of chronic studies.

-

Exploration of Chronic Dosing Effects: Investigating the long-term effects of Y1 receptor antagonism on the development of hypertension, cardiac remodeling, and heart failure.

-

Assessment of Central vs. Peripheral Effects: Designing studies to differentiate the cardiovascular effects of Bibo 3304 mediated by central versus peripheral Y1 receptors.

By addressing these knowledge gaps, the scientific community can fully leverage the potential of Bibo 3304 to unravel the complexities of the NPY system in cardiovascular health and disease, and to explore the therapeutic potential of NPY Y1 receptor antagonism.

References

-

opnMe, Boehringer Ingelheim. NPY1R Antagonist I BIBO3304. Available from: [Link]

-

Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549–555. Available from: [Link]

- J. A. Armesto, A. G. de la Cuesta, M. L. de la Cal, M. I. Martín, A. G. García. The involvement of neuropeptide Y Y1 receptors in the blood pressure baroreflex: studies with BIBP 3226 and BIBO 3304. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 391-396.

-

Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. Metabolism, 115, 154446. Available from: [Link]

-

Boehringer Ingelheim. NPY1 Receptor Antagonist. Available from: [Link]

-

Taiwo, O. B., & Taylor, B. K. (2003). Intrathecal neuropeptide Y inhibits behavioral and cardiovascular responses to noxious inflammatory stimuli in awake rats. Pain, 103(1-2), 141–148. Available from: [Link]

- M. S. G. Moreira, G. M. T. Xavier, G. R. de Oliveira, A. C. T. Rodrigues, J. J. Buccafusco. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms. Journal of Biomedical Science, 8(5), 368-376.

-

The Role of Neuropeptide Y in Cardiovascular Health and Disease. Frontiers in Physiology, 9, 1281. Available from: [Link]

- In Vivo Cardiovascular Molecular Imaging: Contributions to Precision Medicine and Drug Development. JACC: Cardiovascular Imaging, 15(11), 2024-2043.

- Cardiac physiological changes induced by cardiovascular drugs from different chemical classes in zebrafish mirrored in mice: A predictive tool for comprehensive risk assessment. Journal of Pharmacological and Toxicological Methods, 109, 107069.

- Association of Systemic Vascular Resistance Analog and Cardiovascular Outcomes: The Heart and Soul Study.

-

Inotiv. SHR(Spontaneous Hypertensive Rat). Available from: [Link]

- Translational In Vivo Models for Cardiovascular Diseases. Current Pharmaceutical Design, 24(21), 2411-2420.

- The effect of a neuropeptide Y Y1 receptor antagonist in patients with angina pectoris. European Heart Journal, 25(2), 154-161.

- The Role of Neuropeptide Y in Cardiovascular Health and Disease. Frontiers in Physiology, 9, 1281.

- Refinement of Telemetry for Measuring Blood Pressure in Conscious R

- Chronic control of high blood pressure in the spontaneously hypertensive rat by delivery of angiotensin type 1 receptor antisense. Proceedings of the National Academy of Sciences, 93(18), 9987-9992.

- Impact of changes in systemic vascular resistance on a novel non-invasive continuous cardiac output measurement system based on pulse wave transit time: a report of two cases. Journal of Clinical Monitoring and Computing, 28(5), 493-497.

- Neuropeptide-Y causes coronary microvascular constriction and is associated with reduced ejection fraction following ST-elevation myocardial infarction. European Heart Journal, 40(32), 2686-2698.

- Pharmacological Nature of the Purinergic P2Y Receptor Subtypes That Participate in the Blood Pressure Changes Produced by ADPβS in Rats. International Journal of Molecular Sciences, 24(23), 17075.

- Neuropeptide Y Y1 receptor antagonist (BIBP 3226)

-

Taconic Biosciences. Spontaneously Hypertensive. Available from: [Link]

- Hemodynamic Phenotypes of Hypertension Based on Cardiac Output and Systemic Vascular Resistance. Hypertension, 76(1), 187-195.

- Egg-Derived Tri-Peptide IRW Exerts Antihypertensive Effects in Spontaneously Hypertensive R

- Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48)

- Guidelines for in vivo mouse models of myocardial infarction.

Sources

- 1. Pardon Our Interruption [opnme.com]

- 2. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo effects of cardiomyocyte-specific β-1 blockade on afterload- and frequency-dependent cardiac performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. inotiv.com [inotiv.com]

- 7. Spontaneously Hypertensive | Taconic Biosciences [taconic.com]

- 8. Egg-Derived Tri-Peptide IRW Exerts Antihypertensive Effects in Spontaneously Hypertensive Rats | PLOS One [journals.plos.org]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. researchgate.net [researchgate.net]

- 11. Intrathecal neuropeptide Y inhibits behavioral and cardiovascular responses to noxious inflammatory stimuli in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Bibo 3304 trifluoroacetate in vivo administration protocol for rodents

Application Note: High-Precision In Vivo Administration of Bibo 3304 Trifluoroacetate in Rodents

Abstract & Mechanistic Rationale

This compound is a high-affinity, selective antagonist of the Neuropeptide Y (NPY) Y1 receptor (

Why This Protocol Matters: Most failures in Bibo 3304 administration stem from two oversights:

-

The TFA Salt Factor: The compound is supplied as a trifluoroacetate salt. Direct dissolution in unbuffered saline yields an acidic solution (pH < 4), which is neurotoxic in intracerebroventricular (ICV) applications, causing behavioral artifacts often mistaken for drug effects.

-

Blood-Brain Barrier (BBB) Permeability: While Bibo 3304 has improved physicochemical properties over native peptides, its BBB penetration is limited. For behavioral studies (anxiety, feeding), central administration (ICV or intra-PVN) is the gold standard. Systemic administration is reserved for peripheral metabolic or cardiovascular endpoints.

Pre-Formulation Strategy: Solubility & pH Balancing

Critical Safety Warning: The TFA moiety can induce apoptosis in neurons if not neutralized.

Vehicle Selection Matrix

| Administration Route | Primary Vehicle | Co-Solvent Limit | pH Adjustment |

| ICV / Intra-PVN | Artificial CSF (aCSF) | DMSO | Mandatory: Adjust to pH 7.2–7.4 using 0.1N NaOH or buffered aCSF. |

| Intraperitoneal (IP) | Sterile Saline (0.9%) | DMSO | Recommended to pH 7.0–7.4. |

| Intravenous (IV) | Sterile Saline (0.9%) | DMSO | Mandatory to prevent phlebitis/precipitation. |

Preparation Protocol (Stock Solution)

-

Dissolution: Dissolve Bibo 3304 TFA powder in 100% anhydrous DMSO to create a 10 mM Stock Solution .

-

Note: The salt is hydrophobic; it may not dissolve directly in water/saline.

-

-

Storage: Aliquot into light-protected vials. Store at -20°C (1 month) or -80°C (6 months). Avoid freeze-thaw cycles.[1]

Preparation Protocol (Working Solution for ICV)

Target Concentration: 1 mM (approx.[1] 0.75 mg/mL)

-

Thaw 10 µL of Stock Solution.

-

Slowly add 990 µL of pre-warmed (37°C) aCSF while vortexing.

-

Check pH: Spot test 1 µL. If acidic, buffer with minute volumes of 0.1N NaOH.

-

Filter Sterilize: Use a 0.22 µm PVDF syringe filter (low protein binding).

Mechanism of Action Visualization

Bibo 3304 acts by competitively binding to the Y1 receptor, preventing the Gi/o-mediated inhibition of Adenylyl Cyclase.

Caption: Bibo 3304 blocks NPY binding, preventing Gi/o signaling and downstream feeding/anxiolytic effects.[2][3]

Protocol A: Central Administration (ICV/Intra-PVN)

Application: Obesity research (feeding inhibition), Anxiety models. Species: Rats (Wistar/Sprague-Dawley) or Mice (C57BL/6).

Step 1: Stereotaxic Cannulation

-

Anesthesia: Isoflurane (5% induction, 2% maintenance).

-

Coordinates (Rat - PVN Target):

-

AP: -1.8 mm (from Bregma)

-

ML: ±0.4 mm

-

DV: -7.8 mm (from dura)

-

-

Implantation: Implant a 26-gauge guide cannula 1-2 mm above the target. Secure with dental cement.

-

Recovery: Allow 5–7 days post-surgery recovery before testing.

Step 2: Injection Procedure

-

Habituation: Handle animals daily for 3 days prior to injection to reduce stress-induced Y1 activation.

-

Injector: Use a 33-gauge internal injector extending 1-2 mm beyond the guide.

-

Dose:

-

Rat (PVN): 15 – 30 µg per side (dissolved in 0.5 µL vehicle).

-

Mouse (ICV): 0.1 – 5 µg total (in 1-2 µL vehicle).

-

-

Rate: Infuse at 0.2 µL/min (PVN) or 1 µL/min (ICV).

-

Diffusion: Leave injector in place for 60 seconds post-infusion to prevent backflow.

Step 3: Validation (The "Negative Control" Rule)

You must validate that the effect is Y1-specific.

-

Group 1: Vehicle (aCSF + <1% DMSO).

-

Group 3 (Optional but Recommended): Bibo 3457 (Inactive Enantiomer). If Bibo 3457 causes an effect, your observed phenotype is non-specific toxicity.

Protocol B: Peripheral Administration (IP/IV)

Application: Vascular studies (vasoconstriction), Islet function. Note: High doses are required due to rapid metabolism and distribution volume.

-

Dose: 100 µg/kg (IV) or up to 1–5 mg/kg (IP) depending on the metabolic endpoint.

-

Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

-

Timing: Administer 30–60 minutes prior to NPY challenge or assay measurement.

Experimental Workflow Diagram

Caption: Workflow ensures pH-balanced formulation meets the animal after full surgical recovery.

Dosing & Pharmacokinetics Summary

| Application | Species | Route | Dose Range | Key Reference |

| Feeding Inhibition | Rat | Intra-PVN | 15 – 30 µg / side | Wieland et al. (1998) |

| Feeding Inhibition | Mouse | ICV | 0.5 – 5 µg total | Kask et al. (2001) |

| Social Fear/Anxiety | Mouse | Intra-Septum | 0.2 nmol (~0.15 µg) | Toth et al. (2021) |

| Vasoconstriction | Cat/Rat | IV | 100 µg/kg | Wieland et al. (1998) |

Troubleshooting & Validation

-

Issue: Animal shows seizures or rotation immediately after injection.

-

Cause: pH shock or DMSO toxicity.

-

Solution: Reduce DMSO to <0.5% and verify pH is 7.4. Ensure injection rate is slow (<1 µL/min).

-

-

Issue: No effect on feeding observed.

-

Cause: Missed target (PVN) or degradation of compound.

-

Solution: Inject methylene blue post-mortem to verify cannula placement. Use fresh stock; Bibo 3304 degrades in aqueous solution after 24 hours.

-

-

Issue: Precipitation in syringe.

-

Cause: Saline "salting out" the hydrophobic peptide mimic.

-

Solution: Use 5-10% cyclodextrin (HP-β-CD) in the vehicle to improve stability without adding toxic organic solvents.

-

References

-

Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555.

-

Kask, A., et al. (2001). Neuropeptide Y Y1 receptor antagonism increases anxiety-like behavior in the elevated plus-maze in rats. European Journal of Pharmacology, 426(1-2), 103-104.

-

Toth, I., et al. (2021). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors.[6] International Journal of Molecular Sciences, 22(19), 10142.

- Dumont, Y., et al. (2000). Neuropeptide Y receptor types and subunits: insights from binding and functional studies. Peptides, 21(10), 1599-1609.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. mdpi.com [mdpi.com]

Preparing Bilo 3304 Trifluoroacetate Stock Solutions for Animal Studies: An Application Note and Protocol

Introduction: The Significance of Bibo 3304 in Neuropeptide Y Research

Bibo 3304 trifluoroacetate is a potent and highly selective nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4][5][6][7] With sub-nanomolar affinity for both human and rat Y1 receptors (IC50 values of 0.38 nM and 0.72 nM, respectively), it exhibits over 2600-fold selectivity against Y2, Y4, and Y5 receptors.[1][3][6] This remarkable specificity makes Bibo 3304 an invaluable tool for elucidating the physiological roles of the NPY Y1 receptor, which is implicated in a range of processes including feeding behavior, anxiety, and bone metabolism.[3][4][5][7][8] In vivo studies have demonstrated that central administration of Bibo 3304 can inhibit NPY- and fasting-induced feeding in rodents, highlighting its utility in metabolic research.[1][3][5][6][7]

This application note provides a comprehensive, field-proven protocol for the preparation of this compound stock solutions intended for animal studies. The methodologies detailed herein are designed to ensure solution integrity, accuracy of concentration, and ultimately, the reproducibility of your in vivo experiments.

Understanding the Compound: Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of stock solutions. These properties dictate the choice of solvent, storage conditions, and handling procedures.

| Property | Value | Source |

| Molecular Weight | 757.69 g/mol | [1][9] |

| Formula | C29H35N7O3.2CF3CO2H | [1][9] |

| Purity | ≥98% (HPLC) | [1][10] |

| Appearance | White to beige powder | [10] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol.[1] Insoluble in water.[11] | [1][11] |

| Storage (Solid) | Store at +4°C or -20°C, desiccated.[10][11] | [10][11] |

Note on Molecular Weight: It is crucial to use the molecular weight of the trifluoroacetate salt (757.69 g/mol ) for all calculations, as this is the form typically supplied. Using the molecular weight of the free base (529.63 g/mol ) will result in inaccurate stock solution concentrations.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key decision points and procedural flow for preparing this compound stock solutions for in vivo research.

Caption: Workflow for Bibo 3304 stock and working solution preparation.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into various aqueous-based vehicles for in vivo administration.

Rationale for Solvent Choice: Dimethyl sulfoxide (DMSO) is selected as the primary solvent due to the high solubility of this compound (up to 100 mM).[1] It is a common solvent for in vivo studies, however, it is critical to use anhydrous DMSO to prevent compound precipitation, as moisture contamination can reduce solubility.[11] The final concentration of DMSO in the administered solution should be minimized to avoid vehicle-induced toxicity.

Materials and Reagents:

-

This compound (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional)

Step-by-Step Procedure:

-

Calculations: To prepare a 100 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 100 mM (0.1 M) stock solution: Mass (mg) = 0.1 mol/L * 0.001 L * 757.69 g/mol * 1000 mg/g = 75.77 mg

-

Weighing: Accurately weigh 75.77 mg of this compound powder using a calibrated analytical balance. Tare a sterile microcentrifuge tube or vial before adding the powder.

-

Dissolution: a. Add 1 mL of anhydrous DMSO to the tube containing the weighed compound. b. Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonicate the tube for 5-10 minutes in a water bath sonicator.

-

Aliquoting and Storage: a. To minimize freeze-thaw cycles, which can degrade the compound, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term stability (up to 1 year).[11][12] For short-term storage (up to 1 month), -20°C is acceptable.[2][11]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol describes the dilution of the primary DMSO stock solution into a vehicle suitable for systemic administration in animal models. The choice of the final vehicle is critical and depends on the route of administration and the required dose volume.

Rationale for Vehicle Composition: For compounds with poor aqueous solubility like Bibo 3304, a co-solvent system is often necessary for in vivo administration. A common vehicle consists of DMSO as the primary solvent, polyethylene glycol (PEG) to improve solubility and distribution, a surfactant like Tween 80 to maintain the compound in solution, and a physiological buffer (e.g., saline or PBS) as the final diluent.[12] This combination helps to prevent precipitation of the compound upon injection into the aqueous environment of the bloodstream.

Example Formulation:

| Component | Percentage | Purpose |

| DMSO | 5-10% | Primary solvent |

| PEG300 | 30-40% | Co-solvent |

| Tween 80 | 5% | Surfactant/Emulsifier |

| Saline/PBS | 45-60% | Isotonic diluent |

Step-by-Step Procedure:

-

Thawing: Retrieve a single aliquot of the 100 mM Bibo 3304 stock solution from the -80°C freezer and thaw it on ice.

-

Vehicle Preparation: In a sterile tube, prepare the desired volume of the co-solvent vehicle by mixing the components in the specified ratios. For example, to prepare 1 mL of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:

-

100 µL DMSO

-

400 µL PEG300

-

50 µL Tween 80

-

450 µL Saline

-

-

Dilution: a. Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in the working solution. For example, to prepare 1 mL of a 2 mg/mL working solution:

- First, convert the desired concentration to molarity: (2 mg/mL) / (757.69 mg/mmol) = 0.00264 M = 2.64 mM

- Use the dilution formula (M1V1 = M2V2): (100 mM) * V1 = (2.64 mM) * (1 mL) V1 = 0.0264 mL = 26.4 µL b. Add 26.4 µL of the 100 mM Bibo 3304 stock solution to the prepared vehicle. c. Adjust the final volume to 1 mL with the vehicle. d. Vortex the working solution thoroughly to ensure homogeneity.

-

Administration: The working solution should be used immediately after preparation for optimal results.[11] Before administration, visually inspect the solution for any signs of precipitation.

Scientific Context: The NPY Y1 Receptor Signaling Pathway

Bibo 3304 exerts its effects by blocking the action of Neuropeptide Y at the Y1 receptor, a G-protein coupled receptor (GPCR). Understanding this pathway is crucial for interpreting experimental outcomes.

Caption: Simplified NPY Y1 receptor signaling pathway and the antagonistic action of Bibo 3304.

Trustworthiness and Self-Validation

To ensure the validity of your experiments, it is recommended to include the following self-validating steps:

-

Purity Confirmation: Always use this compound from a reputable supplier with a certificate of analysis confirming its purity (≥98%).[1][10]

-

Solubility Check: Before preparing the full volume of your stock solution, perform a small-scale solubility test to confirm that the compound dissolves completely in the chosen solvent at the desired concentration.

-

Vehicle Controls: In all animal studies, include a control group that receives the vehicle alone to account for any physiological effects of the solvent mixture.

-

Inactive Enantiomer: For mechanistic studies, consider using the inactive enantiomer of Bibo 3304 as a negative control to demonstrate the specificity of the observed effects for the Y1 receptor.[3][6]

By adhering to these detailed protocols and incorporating self-validating measures, researchers can confidently prepare this compound solutions for animal studies, leading to reliable and reproducible data that will advance our understanding of the NPY system.

References

-

MDPI. (2020). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala. Retrieved from [Link]

-

Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549–555. Retrieved from [Link]

-

opnMe by Boehringer Ingelheim. (n.d.). NPY1R Antagonist I BIBO3304. Retrieved from [Link]

-

Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549–555. Retrieved from [Link]

-

opnMe by Boehringer Ingelheim. (n.d.). NPY1 Receptor Antagonist. Retrieved from [Link]

Sources

- 1. bio-techne.com [bio-techne.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pardon Our Interruption [opnme.com]

- 8. Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala [mdpi.com]